4-Ethoxyphenyl 4-propylbenzoate
Overview
Description
4-Ethoxyphenyl 4-propylbenzoate is an organic compound with the molecular formula C18H20O3 and a molecular weight of 284.36 g/mol . It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a propylbenzoate moiety. This compound is typically found in a white to yellow powder or crystalline form .
Preparation Methods
The synthesis of 4-Ethoxyphenyl 4-propylbenzoate can be achieved through various synthetic routes. One common method involves the esterification reaction between 4-ethoxyphenol and 4-propylbenzoic acid in the presence of a suitable catalyst . The reaction conditions typically include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The choice of solvent, temperature, and reaction time are critical parameters that can significantly impact the efficiency of the synthesis process .
Chemical Reactions Analysis
4-Ethoxyphenyl 4-propylbenzoate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-Ethoxyphenyl 4-propylbenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethoxyphenyl 4-propylbenzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Ethoxyphenyl 4-propylbenzoate can be compared with other similar compounds, such as:
4-Methoxyphenyl 4-propylbenzoate: Similar structure but with a methoxy group instead of an ethoxy group.
4-Ethoxyphenyl 4-butylbenzoate: Similar structure but with a butyl group instead of a propyl group.
4-Ethoxyphenyl 4-methylbenzoate: Similar structure but with a methyl group instead of a propyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which can influence its reactivity and applications in various fields .
Properties
IUPAC Name |
(4-ethoxyphenyl) 4-propylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-3-5-14-6-8-15(9-7-14)18(19)21-17-12-10-16(11-13-17)20-4-2/h6-13H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCUFJZAUTZZTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20607656 | |
Record name | 4-Ethoxyphenyl 4-propylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20607656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53132-08-4 | |
Record name | 4-Ethoxyphenyl 4-propylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20607656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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